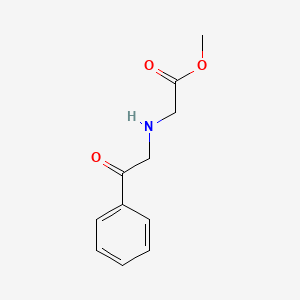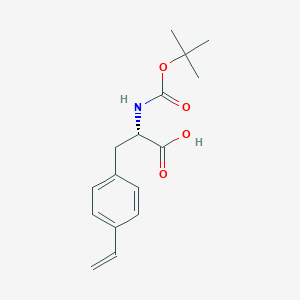
2-溴-3-氧代丁酸乙酯
概述
描述
Ethyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of 3-oxobutanoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .
科学研究应用
Ethyl 2-bromo-3-oxobutanoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of potential drug candidates due to its reactivity and functional groups.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
作用机制
Target of Action
Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .
Biochemical Pathways
The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .
Result of Action
The alkylation of enolate ions by Ethyl 2-bromo-3-oxobutanoate results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .
Action Environment
The action of Ethyl 2-bromo-3-oxobutanoate is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
生化分析
Biochemical Properties
Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .
Molecular Mechanism
The molecular mechanism of Ethyl 2-bromo-3-oxobutanoate involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethyl 2-bromo-3-oxobutanoate is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability
Metabolic Pathways
Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a key process in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions, with the bromine being added dropwise to a solution of ethyl acetoacetate in an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of ethyl 2-bromo-3-oxobutanoate follows similar principles but is optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems ensures consistent quality and efficiency in large-scale production .
化学反应分析
Types of Reactions: Ethyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2-bromo-3-hydroxybutanoate.
Hydrolysis: 2-bromo-3-oxobutanoic acid and ethanol.
相似化合物的比较
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloro-3-oxobutanoate: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 2-iodo-3-oxobutanoate: Contains iodine, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart, ethyl 3-oxobutanoate. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .
属性
IUPAC Name |
ethyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKQTAWMMZMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)

![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)


![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1640056.png)
